molecular formula C23H28N4O5S2 B3580459 2,7-bis[(4-methylpiperazin-1-yl)sulfonyl]-9H-fluoren-9-one

2,7-bis[(4-methylpiperazin-1-yl)sulfonyl]-9H-fluoren-9-one

Cat. No.: B3580459
M. Wt: 504.6 g/mol
InChI Key: CYTFQMKWBYEFNM-UHFFFAOYSA-N
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Description

2,7-bis[(4-methylpiperazin-1-yl)sulfonyl]-9H-fluoren-9-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluorenone core substituted with two piperazine sulfonyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-bis[(4-methylpiperazin-1-yl)sulfonyl]-9H-fluoren-9-one typically involves multiple steps, starting with the preparation of the fluorenone core. The fluorenone is then subjected to sulfonylation reactions with 4-methylpiperazine to introduce the piperazine sulfonyl groups. The reaction conditions often include the use of strong acids or bases, solvents like dichloromethane or toluene, and catalysts to facilitate the sulfonylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction conditions and the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2,7-bis[(4-methylpiperazin-1-yl)sulfonyl]-9H-fluoren-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the fluorenone core or the piperazine sulfonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the fluorenone core or the piperazine sulfonyl groups.

Scientific Research Applications

2,7-bis[(4-methylpiperazin-1-yl)sulfonyl]-9H-fluoren-9-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,7-bis[(4-methylpiperazin-1-yl)sulfonyl]-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound’s piperazine sulfonyl groups can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-bis[(4-methyl-1-piperidinyl)sulfonyl]-9H-fluoren-9-one
  • 2,7-bis[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-9-one
  • 2,7-bis[(1-pyrrolidinyl)sulfonyl]-9H-fluoren-9-one

Uniqueness

2,7-bis[(4-methylpiperazin-1-yl)sulfonyl]-9H-fluoren-9-one is unique due to its specific substitution pattern and the presence of piperazine sulfonyl groups.

Properties

IUPAC Name

2,7-bis[(4-methylpiperazin-1-yl)sulfonyl]fluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5S2/c1-24-7-11-26(12-8-24)33(29,30)17-3-5-19-20-6-4-18(16-22(20)23(28)21(19)15-17)34(31,32)27-13-9-25(2)10-14-27/h3-6,15-16H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTFQMKWBYEFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCN(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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